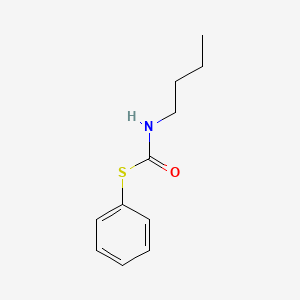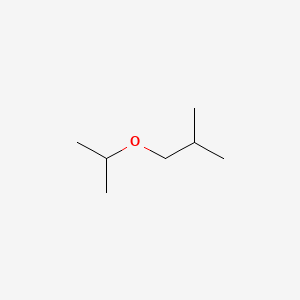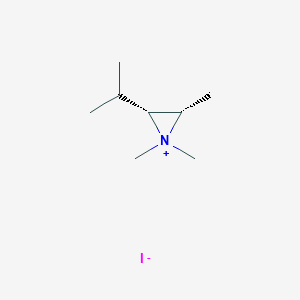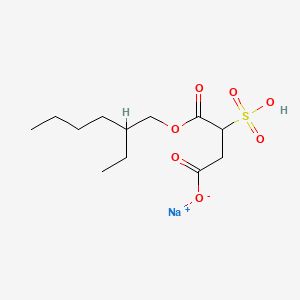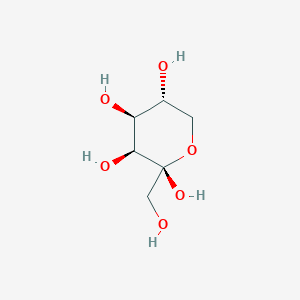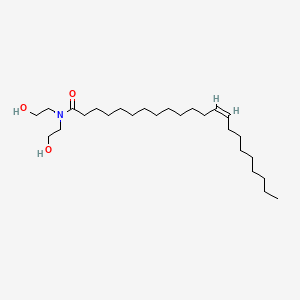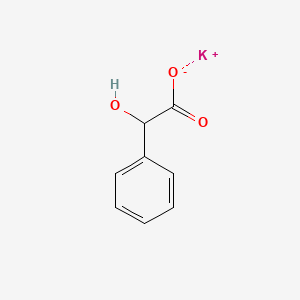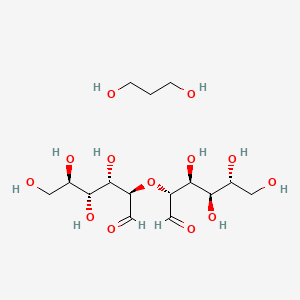
Carnegieite (AlNa(SiO4))
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carnegieite is a sodium aluminosilicate with the chemical formula AlNa(SiO4) It is a synthetic mineral that is structurally related to feldspar and is known for its high-temperature stability
准备方法
Synthetic Routes and Reaction Conditions: Carnegieite can be synthesized through the high-temperature transformation of nepheline (NaAlSiO4). This transformation typically occurs at temperatures between 1543 K and 1593 K. The process involves the weakening of tetrahedral aluminum-oxygen bonds and the migration of non-bridging oxygen atoms, which act as conversion nuclei .
Industrial Production Methods: In industrial settings, carnegieite can be produced by heating a mixture of kaolinite and sodium carbonate. The formation of carnegieite is influenced by the presence of excess sodium oxide, which leads to the formation of alkali-rich carnegieite . Another method involves the mist decomposition technique, where spherical particles of carnegieite are formed at temperatures ranging from 650 to 900°C .
化学反应分析
Types of Reactions: Carnegieite primarily undergoes high-temperature solid-state transformations. It can transform into nepheline and other related phases under specific conditions. The transformation mechanisms involve the migration of sodium and the weakening of aluminum-oxygen bonds .
Common Reagents and Conditions: The transformation of carnegieite often requires high temperatures and the presence of sodium-rich environments. The use of sodium carbonate and kaolinite as starting materials is common in these reactions .
Major Products: The major products formed from the reactions involving carnegieite include nepheline and other sodium aluminosilicate phases. The specific products depend on the reaction conditions and the presence of excess sodium oxide .
科学研究应用
Carnegieite has several scientific research applications, including:
Crystallography: Carnegieite is studied for its unique crystallographic properties and its structural relationship with other silicate minerals.
High-Temperature Studies: The high-temperature stability of carnegieite makes it a valuable material for studying phase transitions and thermal transformations.
作用机制
The mechanism of action of carnegieite involves the high-temperature transformation of nepheline. The process is driven by the migration of sodium and the weakening of aluminum-oxygen bonds, which facilitate the formation of carnegieite. The transformation is accelerated by the presence of non-bridging oxygen atoms, which act as conversion nuclei .
相似化合物的比较
Carnegieite is structurally related to other sodium aluminosilicates, such as nepheline and tridymite. it is unique in its high-temperature stability and its specific crystallographic properties. Similar compounds include:
Nepheline (NaAlSiO4): Structurally related to carnegieite but with different phase transition temperatures.
Tridymite (SiO2): Shares structural similarities with carnegieite but differs in its chemical composition and phase transition behavior.
Carnegieite’s unique properties and high-temperature stability make it a valuable compound for various scientific and industrial applications.
属性
CAS 编号 |
12042-41-0 |
|---|---|
分子式 |
AlH4NaO4Si+4 |
分子量 |
146.09 g/mol |
IUPAC 名称 |
aluminum;sodium;silicic acid |
InChI |
InChI=1S/Al.Na.H4O4Si/c;;1-5(2,3)4/h;;1-4H/q+3;+1; |
InChI 键 |
QCMYIZZELOIGPF-UHFFFAOYSA-N |
规范 SMILES |
O[Si](O)(O)O.[Na+].[Al+3] |
相关CAS编号 |
1344-00-9 (Parent) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


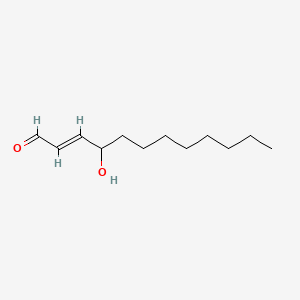
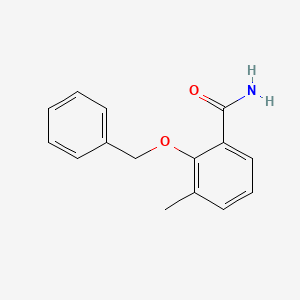
![7-Chloro-1-[2-(dibutylamino)ethylamino]-4-methylthioxanthen-9-one;hydrochloride](/img/structure/B12654993.png)
![Urea, N-[2-[1'-(2,2-dimethylpropyl)-1,2-dihydrospiro[3H-indole-3,4'-piperidin]-1-yl]phenyl]-N'-[4-(trifluoromethoxy)phenyl]-](/img/structure/B12655001.png)
